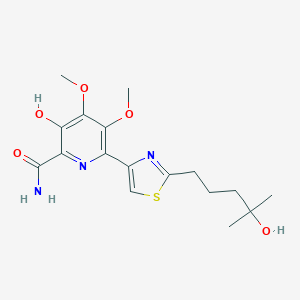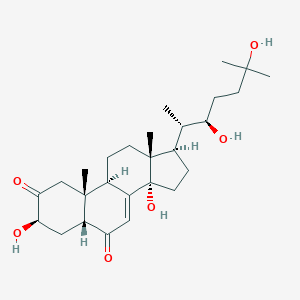
2-Dehydroecdysone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dehydroecdysone (2-DE) is a naturally occurring ecdysteroid hormone found in plants, insects, and some marine animals. It has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of agriculture, biotechnology, and medicine.
Aplicaciones Científicas De Investigación
Reaction with N.M.R. Solvents
2-Dehydroecdysone exhibits unique interactions when combined with certain Nuclear Magnetic Resonance (N.M.R.) solvents. In particular, 3-dehydroecdysone, a closely related compound, has been shown to display different component mixtures when combined with various N.M.R. solvents such as 2H2O and [2H4]methanol, indicating the potential for detailed spectroscopic analysis in chemical research (Howarth, Thompson, & Rees, 1989).
Ecdysone Synthesis Mediation
Research has found that in the prothoracic glands of Manduca sexta, a species of moth, 2-Dehydroecdysone plays a crucial role. The glands synthesize dehydroecdysone, which is rapidly converted to ecdysone through a hemolymph enzyme, highlighting its importance in the biological processes of insects (Sakurai, Warren, & Gilbert, 1989).
Metabolism in Crayfish
In the crayfish Orconectes limosus, 2-Dehydroecdysone (referred to as 3-Dehydroecdysone) is a major secretory product of moulting glands. This compound is metabolized efficiently in crayfish, demonstrating its role in crustacean physiology and potential for further study in the field of aquatic biology (Bocking, Dauphin-Villemant, & Lafont, 2013).
Oxidation Studies
2-Dehydroecdysone has been studied for its catalytical oxidation properties. Such studies provide insights into the molecular structure and potential biological activities of this compound, contributing to a better understanding of its role in biological systems (Spindler, Koolman, Mosora, & Emmerich, 1977).
Epimerization Processes
Research indicates that 2-Dehydroecdysone is involved in the epimerization of ecdysone. Such findings are significant in the context of biochemistry, particularly in understanding the metabolic pathways of ecdysteroids in insects (Milner & Rees, 1985).
Biochemical Characterization
Studies have focused on the purification and characterization of 2-Dehydroecdysone-related enzymes, contributing to our understanding of its biochemical properties and potential applications in molecular biology (Chen, Webb, Powls, & Rees, 1996).
Propiedades
Número CAS |
113846-79-0 |
|---|---|
Nombre del producto |
2-Dehydroecdysone |
Fórmula molecular |
C27H42O6 |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
(3R,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-3,14-dihydroxy-10,13-dimethyl-1,3,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-2,6-dione |
InChI |
InChI=1S/C27H42O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22,28,30,32-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,22+,25+,26+,27+/m0/s1 |
Clave InChI |
YFZGVPBGGOOZPB-SVINYHLRSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC(=O)[C@@H](C4)O)C)C)O)[C@@H](CCC(C)(C)O)O |
SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(=O)C(C4)O)C)C)O)C(CCC(C)(C)O)O |
SMILES canónico |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(=O)C(C4)O)C)C)O)C(CCC(C)(C)O)O |
Sinónimos |
2-dehydroecdysone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



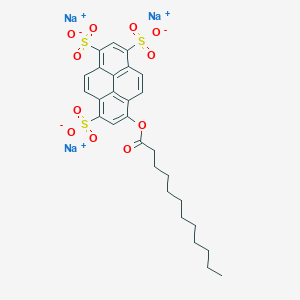
![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)

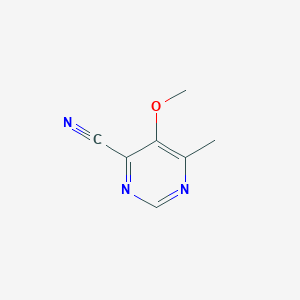
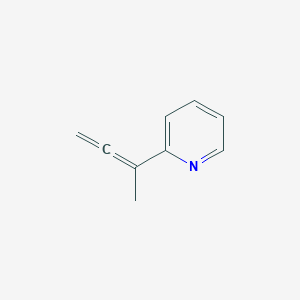
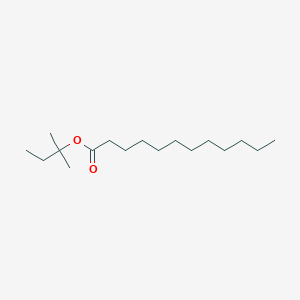
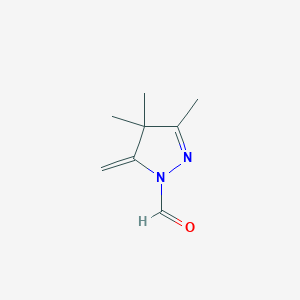
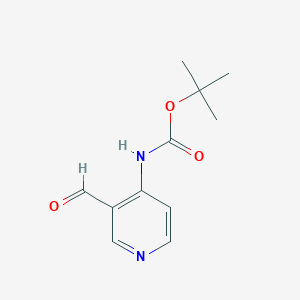
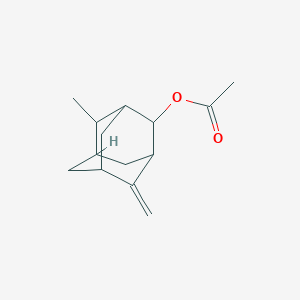
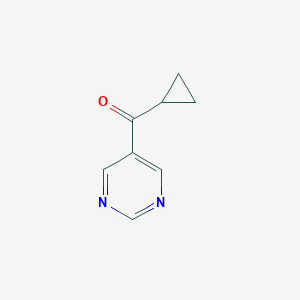
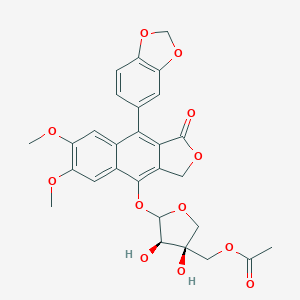
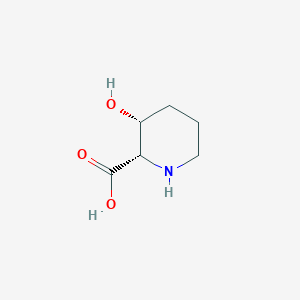
![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)
